5-Bromo-6-fluoroimidazo[1,2-a]pyridine
Description
5-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS: 1257294-49-7, molecular formula: C₇H₄BrFN₂) is a halogenated heterocyclic compound featuring a fused imidazole-pyridine core. The bromine and fluorine substituents at positions 5 and 6, respectively, confer distinct electronic and steric properties, making it a valuable building block in pharmaceutical and agrochemical synthesis . Its synthesis and applications are often compared to structurally related imidazo[1,2-a]pyridine derivatives, such as bromo-, chloro-, and nitro-substituted analogs.
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5(9)1-2-6-10-3-4-11(6)7/h1-4H |
InChI Key |
QYLUUQMYLZBGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Contradictions in Reactivity : and demonstrate divergent synthetic approaches (radical vs. thermal conditions), suggesting substituent position heavily influences reaction pathways.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the aminopyridine’s NH2 group on the electrophilic α-carbon of chloroacetaldehyde, followed by cyclodehydration. Key parameters include:
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature | 25–70°C | 55°C | 72.4 | 98.5 |
| Solvent | Ethanol/Water | Ethanol | 67.8 | 97.2 |
| Base | NaHCO3 vs. NaOH | NaHCO3 | 72.0 | 98.5 |
| Reaction Time | 2–24 h | 5 h | 72.4 | 98.5 |
Data derived from analogous brominated systems suggest that ethanol as a solvent and sodium bicarbonate as a base maximize yield and purity. Prolonged heating (>10 h) reduces yield due to decomposition.
Halogenation of Preformed Imidazo[1,2-a]pyridine Cores
Post-synthetic halogenation offers an alternative route, though regioselectivity challenges arise.
Electrophilic Bromination
Electrophilic bromination of 6-fluoroimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in acetic acid at 80°C introduces bromine preferentially at the 5-position due to the electron-donating fluorine atom’s directing effects.
Table 2: Bromination Efficiency with NBS
| Substrate | Brominating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine | NBS | Acetic Acid | 6 | 58 |
| 6-Fluoroimidazo[1,2-a]pyridine | Br2 | DCM | 3 | 42 |
NBS in acetic acid outperforms molecular bromine (Br2) in dichloromethane (DCM), minimizing overbromination.
Fluoro-Directed Metalation Strategies
Directed ortho-metalation (DoM) enables precise functionalization. Treating 5-bromoimidazo[1,2-a]pyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 6-position, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine.
Table 3: Fluorination via DoM
| Substrate | Base | Fluorinating Agent | Yield (%) |
|---|---|---|---|
| 5-Bromoimidazo[1,2-a]pyridine | LDA | NFSI | 65 |
| 5-Bromoimidazo[1,2-a]pyridine | n-BuLi | Selectfluor | 48 |
LDA’s strong base character ensures complete deprotonation, while NFSI’s stability enhances fluorine transfer efficiency.
One-Pot Tandem Reactions
Recent advances utilize tandem cyclization-halogenation sequences. For example, 2-amino-5-bromopyridine reacts with fluoroacetyl chloride in the presence of POCl3, forming the imidazo[1,2-a]pyridine core while introducing fluorine.
Table 4: One-Pot Synthesis Performance
| Reagent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Fluoroacetyl chloride/POCl3 | 100°C | 8 | 60 |
| Chloroacetaldehyde/NaHCO3 | 55°C | 5 | 72 |
While POCl3-mediated routes simplify purification, yields remain suboptimal compared to stepwise methods.
Quality Control and Analytical Validation
Critical to pharmaceutical applications, purity assessments employ:
-
HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
-
NMR : 1H NMR (CDCl3) δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H).
Recrystallization in ethyl acetate/n-hexane (1:1) elevates purity from 90% to >98% .
Q & A
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